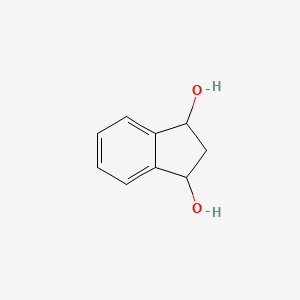

Indane-1,3-diol

Descripción general

Descripción

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is a β-diketone with indane as its structural nucleus .

Synthesis Analysis

The indane-1,3-dione derivatives were synthesized by Knoevenagel condensation of different substituted benzaldehydes with indane-1,3-dione under basic condition .Molecular Structure Analysis

Indane-1,3-dione is a diketone. As a solution in water, it is partially (~2%) enolized .Chemical Reactions Analysis

Indane-1,3-dione is involved in numerous chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .Physical And Chemical Properties Analysis

Indane-1,3-dione is a colorless or white solid, but old samples can appear yellowish or even green .Aplicaciones Científicas De Investigación

Versatile Building Block in Various Applications

Indane-1,3-dione, closely related to indane-1,3-diol, is a versatile building block used in a wide range of applications. Its uses span across fields such as biosensing, bioactivity, bioimaging, electronics, and photopolymerization. The compound's versatility is highlighted by its various applications, demonstrating its value in different scientific domains (Pigot, Brunel & Dumur, 2022).

Biochemical Production and Separation

1,3-Propanediol and 2,3-butanediol, which can be derived from similar processes as indane-1,3-diol, have significant applications in biochemical production. Their separation from fermentation broth is crucial, accounting for over half the costs in microbial production. This review sheds light on methods studied for the recovery and purification of these diols, emphasizing 1,3-propanediol, and discusses the need for improvement in yield, purity, and energy efficiency (Xiu & Zeng, 2008).

Microbial Production of Diols

Diols like 1,3-propanediol (1,3-PDO), closely associated with indane-1,3-diol, are considered platform green chemicals with a broad range of applications. This paper reviews the recent developments in the microbial production of diols, focusing on engineering production strains and optimizing fermentation processes. Such biotechnological production methods highlight the potential industrial and environmental applications of these compounds (Zeng & Sabra, 2011).

Asymmetric Synthesis Applications

Indanes, including indane-1,3-diol, can be synthesized through chiral hypervalent iodine(III)-mediated ring contraction. This metal-free protocol, applied to different cyclic alkenes, demonstrates the compound's significance in asymmetric synthesis, potentially leading to various applications in chiral chemistry (Ahmad & Silva, 2016).

Applications in Polymerization

1,3-Bis(dicyanomethylidene)indane, a derivative of indane-1,3-diol, has been used as an initiator for ring opening polymerization of epoxides. Its applications demonstrate the compound's utility in polymer chemistry, contributing to advancements in materials science (Telitel et al., 2014).

Mecanismo De Acción

Target of Action

Indane-1,3-diol is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields . .

Mode of Action

The carbon at the C-2 position of Indane-1,3-diol can act as a nucleophile . This suggests that it may interact with its targets through nucleophilic addition reactions.

Biochemical Pathways

It is known that indane-1,3-diol is a versatile building block used in numerous applications, suggesting that it may be involved in a variety of biochemical pathways .

Result of Action

It is known that indane-1,3-diol is a versatile building block used in numerous applications, suggesting that it may have a wide range of effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1H-indene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVTRKZZDKQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indane-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)

![(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine](/img/structure/B3146564.png)

![Furo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3146588.png)